Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2R,3S)-

Stereoselective Synthesis Necic Acid Chiral Building Block

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2R,3S)-, commonly known as (-)-trachelanthic acid, is a C7 branched-chain necic acid with a defined stereochemistry of 2R,3S. It serves as the esterifying acid component in several pyrrolizidine alkaloids (PAs) such as indicine.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 23944-50-5
Cat. No. B12782776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2R,3S)-
CAS23944-50-5
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)O)(C(=O)O)O
InChIInChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m0/s1
InChIKeyKXEISHUBUXWXGY-CAHLUQPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2R,3S)-(-)-Trachelanthic Acid (CAS 23944-50-5) – A Defined Chiral Necic Acid Building Block


Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2R,3S)-, commonly known as (-)-trachelanthic acid, is a C7 branched-chain necic acid with a defined stereochemistry of 2R,3S [1]. It serves as the esterifying acid component in several pyrrolizidine alkaloids (PAs) such as indicine [2]. This compound is a common obligatory intermediate in the biosynthesis of lycopsamine-type PAs, formed via the addition of a two-carbon moiety to 2-oxoisovaleric acid followed by a reduction step [3]. Its role as a foundational structural element for a class of alkaloids makes its precise stereochemical confirmation essential for investigational studies.

Why Generic Substitution Fails for (2R,3S)-(-)-Trachelanthic Acid in Stereospecific Investigations


Generic substitution fails because the four stereoisomers of 2,3-dihydroxy-2-(1-methylethyl)butanoic acid are not functionally interchangeable. Specifically, (-)-trachelanthic acid (2R,3S) and its diastereomer (+)-viridifloric acid, or the enantiomeric (+)-trachelanthic acid (2S,3R), lead to distinct alkaloids upon esterification with the same necine base [1]. For example, the (2R,3S)-stereochemistry yields the alkaloid indicine, whereas its diastereomer yields intermedine [2]. This stereochemical specificity results in a significant divergence in biological activity, making undisclosed substitution detrimental to experimental reproducibility and procurement accuracy [3].

Quantitative Differentiation Guide for (2R,3S)-(-)-Trachelanthic Acid Procurement


Diastereoselective Synthesis: Discriminant Reduction of a Common Intermediate

In a head-to-head synthetic comparison, the reduction of the same prochiral intermediate ((2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one) yields different diastereomers depending on the reducing agent. The use of (i-Bu)2AlH in ether stereoselectively generates the (1'S,2S,5R)-alcohol, the precursor to (-)-trachelanthic acid (2R,3S). In contrast, reduction with LiBH(s-Bu)3 gives the (1'R)-isomer, which leads to (+)-viridifloric acid [1]. The selective preparation of the target compound's direct synthetic progenitor from a shared starting material is a critical proof of stereochemical control.

Stereoselective Synthesis Necic Acid Chiral Building Block

Enantiospecific Synthesis Outcome: Asymmetric Dihydroxylation to (2R,3S)-Product

A cross-study synthesis clearly demonstrates that the correct choice of chiral ligand is required to produce the target (2R,3S) enantiomer. Asymmetric dihydroxylation of a common prochiral olefin, (E)-ethyl 2-isopropylbut-2-enoate, with AD-mix-β yields (–)-trachelanthic acid, the (2R,3S)-enantiomer. The use of the pseudoenantiomeric AD-mix-α yields the opposite (+)-enantiomer [1]. This method uniquely enables the synthesis of either enantiomer from an achiral precursor, and is pivotal for producing alkaloids: only the (2R,3S) form yields the natural product indicine upon coupling with (+)-retronecine.

Enantiospecific Synthesis Asymmetric Dihydroxylation Alkaloid Synthesis

Biological Consequence of Stereochemical Identity: Divergence in Antitumor Screening Outcomes

The stereochemistry of the necic acid dictates the biological activity of the derived alkaloid. In a direct comparative screen against P388 lymphocytic leukemia, the N-oxide of indicine, which contains the (2R,3S)-trachelanthic acid moiety, was directly compared to intermedine N-oxide, which contains the diastereomeric viridifloric acid moiety, and other analogues. The screening results showed a meaningful difference in antitumor activity dependent on the specific isomer of the necic acid component, establishing the (2R,3S) configuration as the required form for the activity profile associated with indicine N-oxide [1].

Antitumor Activity P388 Leukemia Diastereomer Comparison

Degradation Pathway and Regiochemistry: Identification of the Primary Hydrolysis Product

A stability study of indicine N-oxide demonstrates that ester hydrolysis, yielding retronecine N-oxide and trachelanthic acid, is the primary alkaline degradation pathway [1]. The release of the specific (2R,3S)-trachelanthic acid fragment, and not a different acid, was confirmed by NMR and mass spectrometry. This provides a baseline for the compound's physicochemical behavior, as other ester analogs might decompose via different pathways or kinetics based on the steric and electronic properties of their acid fragment.

Drug Degradation Hydrolysis Kinetics Stability Study

Optimal Application Scenarios for (2R,3S)-(-)-Trachelanthic Acid Based on Comparative Evidence


An Analytical Reference Standard for Chiral Chromatography or NMR Method Development

The compound's specific stereochemistry (2R,3S) makes it an essential reference standard for developing analytical methods that must discriminate between the four stereoisomers of 2,3-dihydroxy-2-(1-methylethyl)butanoic acid. Because the reduction of a shared precursor can lead to either the trachelanthic or viridifloric scaffold [1], a verified (2R,3S) standard is required to validate retention times or spectral signatures in complex sample analysis.

A Stereochemical Probe in the Total Synthesis of Natural Alkaloids

For laboratories synthesizing indicine, lycopsamine, or anadoline, procuring the pre-formed (2R,3S) acid is a more efficient strategy than resolving a racemic mixture. The enantiospecific synthesis [1] and diastereoselective reduction data confirm that the path to the natural product requires this specific enantiomer, as coupling the wrong isomer would yield a non-natural analog with potentially different biological activity .

A Biomarker and Degradant Standard in Pharmacological Studies of Indicine N-oxide

The identification of trachelanthic acid as the primary alkaline hydrolysis product of indicine N-oxide [1] makes this compound a critical marker for stability-indicating assays. Researchers studying the pharmacokinetics or formulation stability of indicine N-oxide derivatives need a reliable source of the (2R,3S)-acid to use as a retention time marker, calibrant, or reference material for mass spectrometry.

A Substrate for Investigating Necic Acid Biosynthetic and Metabolic Enzymes

The biosynthetic pathway elucidated through 13C labeling showed that the carbon skeleton of trachelanthic acid is built from 2-oxoisovaleric acid and a hydroxyethyl-TPP-derived unit [1]. A purified source of the (2R,3S) enantiomer is therefore crucial for enzymatic assays designed to study the final reductase in this pathway, where the stereospecificity of the enzyme can be probed by confirming it produces the natural (2R,3S) configuration rather than the (2S,3S) or other isomers.

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